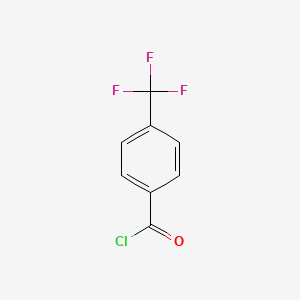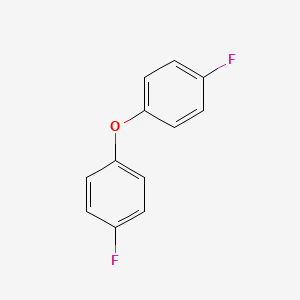
1-(2,6-二甲苯基)胍
描述
1-(2,6-Xylyl)biguanide, also known by its chemical formula C10H15N5, is a white crystalline solid widely used in the pharmaceutical and personal care industries. This compound is known for its strong antimicrobial properties, making it a crucial ingredient in various applications such as cosmetics, contact lens solutions, and topical pharmaceuticals .
科学研究应用
1-(2,6-Xylyl)biguanide has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 1-(2,6-Xylyl)biguanide, a member of the biguanide family, is mitochondrial respiratory complex I . This complex plays a crucial role in cellular respiration, a process that generates ATP, the primary energy currency of the cell .
Mode of Action
1-(2,6-Xylyl)biguanide interacts with its target, the mitochondrial respiratory complex I, by inhibiting its function . This inhibition leads to a decrease in ATP production, causing an energy stress within the cell . In response to this energy stress, the cell activates compensatory responses .
Pharmacokinetics
The pharmacokinetics of 1-(2,6-Xylyl)biguanide, like other biguanides, is complex and involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex I .
生化分析
Biochemical Properties
1-(2,6-Xylyl)biguanide plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP production, which can affect various cellular processes. The compound interacts with enzymes such as AMP-activated protein kinase (AMPK), which is activated as a compensatory response to the energy stress caused by the inhibition of complex I . Additionally, 1-(2,6-Xylyl)biguanide has been shown to interact with proteins involved in glucose metabolism, thereby influencing cellular energy balance .
Cellular Effects
The effects of 1-(2,6-Xylyl)biguanide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates AMPK, which plays a crucial role in maintaining cellular energy homeostasis . This activation leads to the inhibition of gluconeogenesis in the liver and an increase in glucose uptake in muscle cells. Furthermore, 1-(2,6-Xylyl)biguanide has been observed to induce apoptosis in cancer cells by disrupting their energy metabolism .
Molecular Mechanism
At the molecular level, 1-(2,6-Xylyl)biguanide exerts its effects primarily through the inhibition of mitochondrial complex I. This inhibition leads to a reduction in ATP production, causing energy stress within the cell . The compound also activates AMPK, which in turn regulates various downstream targets involved in glucose and lipid metabolism . Additionally, 1-(2,6-Xylyl)biguanide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6-Xylyl)biguanide have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term exposure to 1-(2,6-Xylyl)biguanide has been associated with sustained activation of AMPK and prolonged inhibition of gluconeogenesis . The compound’s stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(2,6-Xylyl)biguanide vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and inhibits gluconeogenesis without causing significant adverse effects . At higher doses, 1-(2,6-Xylyl)biguanide can induce lactic acidosis and other toxic effects due to excessive inhibition of mitochondrial respiration . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(2,6-Xylyl)biguanide is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. The compound inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels . This increase in AMP activates AMPK, which regulates various metabolic processes, including the inhibition of gluconeogenesis and the stimulation of fatty acid oxidation . Additionally, 1-(2,6-Xylyl)biguanide has been shown to affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 1-(2,6-Xylyl)biguanide is transported and distributed through specific transporters and binding proteins. The compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on complex I . The transport of 1-(2,6-Xylyl)biguanide into mitochondria is believed to be protein-mediated, rather than through passive diffusion . This selective accumulation in mitochondria is crucial for its biochemical activity .
Subcellular Localization
The subcellular localization of 1-(2,6-Xylyl)biguanide is primarily within the mitochondria. This localization is essential for its function as an inhibitor of mitochondrial complex I . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . The mitochondrial localization of 1-(2,6-Xylyl)biguanide is critical for its role in modulating cellular energy metabolism .
准备方法
The synthesis of 1-(2,6-xylyl)biguanide typically involves the condensation of 2,6-xylylamine with cyanoguanidine under controlled conditions. This reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the biguanide structure. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
化学反应分析
1-(2,6-Xylyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biguanides.
相似化合物的比较
1-(2,6-Xylyl)biguanide can be compared with other biguanides such as metformin and chlorhexidine:
Chlorhexidine: Known for its antiseptic properties, chlorhexidine is widely used in medical and dental applications for disinfection and microbial control.
The uniqueness of 1-(2,6-xylyl)biguanide lies in its specific antimicrobial properties and its applications in both pharmaceutical and personal care industries, distinguishing it from other biguanides with different primary uses .
Similar Compounds
- Metformin
- Chlorhexidine
- Phenformin
- Buformin
These compounds share the biguanide structure but differ in their specific applications and mechanisms of action .
属性
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDCRAOWFOIELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951810 | |
| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29213-16-9 | |
| Record name | N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Xylyl)biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-xylyl)biguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)







